Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate
Description
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a methyl ester at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the ester group contributes to its reactivity in nucleophilic acyl substitution reactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, particularly in peptide coupling or heterocyclic chemistry. However, direct literature on its specific applications is sparse; insights must be inferred from structurally analogous compounds .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-9-5-8(6-17-7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
VGYDPRSARCAHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxa-Michael Addition and Cyclization
A widely adopted approach involves the oxa-Michael addition of dihydroxy precursors to α,β-unsaturated esters, followed by acid-catalyzed cyclization. For example, treatment of ethyl 4-hydroxy-6-oxohex-2-enoate with p-toluenesulfonic acid in refluxing toluene yields the tetrahydropyran ring with a ketone intermediate, which is subsequently reduced to the secondary alcohol.
Reaction Conditions:
-
Catalyst: p-TsOH (5 mol%)
-
Solvent: Toluene, reflux
-
Yield: 78% (two steps)
Epoxide Ring-Opening Cyclization
Epoxide intermediates offer a pathway to control stereochemistry. (3R,5S)-Epoxyhexanoate, derived from Sharpless asymmetric epoxidation, undergoes ring-opening with ammonia in methanol, followed by Boc protection and esterification. This method provides enantiomeric excess >98% but requires stringent anhydrous conditions.
Key Data:
| Parameter | Value |
|---|---|
| Epoxidation Catalyst | Ti(OiPr)₄, (-)-Diethyl tartrate |
| Ammonia Source | NH₃/MeOH (7N) |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ |
Boc Protection of the Amino Group
Direct Boc Protection of Primary Amines
Post-cyclization, the primary amine at C5 is protected using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions involve dimethylaminopyridine (DMAP) as a base in dichloromethane at 0°C to room temperature. This step typically achieves >95% conversion with minimal racemization.
Side Reactions:
-
Overprotection: Excess Boc₂O may lead to N,O-bis-Boc derivatives, mitigated by stoichiometric control.
-
Solvent Sensitivity: Polar aprotic solvents (e.g., THF) reduce side reactions compared to DMF.
One-Pot Cyclization-Protection
Recent advancements enable tandem cyclization and Boc protection. A mixture of 5-aminotetrahydropyran-3-carboxylic acid, Boc₂O, and NaHCO₃ in acetonitrile at 50°C concurrently forms the ring and installs the Boc group, reducing purification steps.
Advantages:
-
Reduced reaction time (4 hours vs. 8 hours for sequential steps).
-
Higher overall yield (82% vs. 70%).
Esterification of the Carboxylic Acid
Fischer Esterification
The carboxylic acid at C3 is esterified using methanol under acidic conditions. Sulfuric acid (2 equiv) in refluxing methanol for 12 hours provides the methyl ester in 90% yield. This method is cost-effective but unsuitable for acid-sensitive substrates.
Optimization Note:
-
Dean-Stark traps improve yields by removing water, shifting equilibrium toward ester formation.
Steglich Esterification
For acid-sensitive intermediates, Steglich conditions (DCC, DMAP, CH₂Cl₂) esterify the carboxylic acid at room temperature. This method avoids strong acids and achieves 88% yield but requires chromatographic purification to remove dicyclohexylurea.
Comparison Table:
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Fischer | H₂SO₄ | 90% | 95% |
| Steglich | DCC/DMAP | 88% | 98% |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Patented methodologies describe continuous flow systems for large-scale production. A tubular reactor with immobilized lipase (e.g., Candida antarctica Lipase B) catalyzes both cyclization and esterification at 60°C, achieving throughput of 1.2 kg/h.
Key Metrics:
-
Residence Time: 30 minutes
-
Enzyme Stability: >200 cycles without significant activity loss
Crystallization-Induced Diastereomer Resolution
Racemic mixtures are resolved using chiral auxiliaries. For instance, recrystallization with (R)-1-phenylethylamine forms diastereomeric salts, enabling >99% enantiomeric excess after Boc protection.
Solvent System:
-
Ethanol/Water (7:3 v/v)
-
Recovery Yield: 65% (theoretical maximum 50% for resolution)
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) include enantiomeric excess, residual solvents, and Boc group integrity.
Chiral HPLC Analysis
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile Phase: Hexane/Isopropanol (80:20)
-
Retention Times: 12.3 min (R,R), 14.1 min (S,S)
Residual Solvent Testing
GC-MS methods detect residual methanol (<500 ppm) and dichloromethane (<600 ppm), complying with ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Role as an Intermediate
Boc-ATPH serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Synthetic Routes:
- Formation of Pyran Ring: The pyran ring can be synthesized through cyclization reactions involving dihydropyran or related intermediates.
- Boc Protection: The Boc group is introduced using Boc anhydride in the presence of a base like triethylamine.
- Esterification: The carboxylic acid group can be esterified using methanol and catalysts such as sulfuric acid or coupling reagents like DCC (dicyclohexylcarbodiimide).
Development of Therapeutics
Research indicates that Boc-ATPH may have potential applications in developing new therapeutic agents due to its unique structural features and biological activities. It has been explored for its antimicrobial and cytotoxic properties, which are influenced by its specific stereochemistry .
Case Study:
- In one study, Boc-ATPH was utilized to synthesize novel peptide analogs that exhibited enhanced biological activity against specific cancer cell lines. The incorporation of the Boc group improved the solubility and stability of the compounds during biological assays.
Modification of Biomolecules
In biological research, Boc-ATPH is employed for modifying biomolecules to study various biological pathways. Its ability to selectively modify amino acids allows researchers to investigate protein interactions and enzymatic functions .
Applications:
- As a chiral ligand in asymmetric catalysis, Boc-ATPH can facilitate the selective production of enantiomers in biochemical reactions.
- It has been used in studies exploring enzyme inhibition mechanisms, providing insights into drug design strategies .
Production of Fine Chemicals
Boc-ATPH is also applied in the production of fine chemicals and specialty materials within industrial settings. Its versatility allows for the development of various chemical products that require specific functional groups for enhanced performance .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate | Tetrahydropyran derivative | Potential antimicrobial and cytotoxic effects | Specific (2S,5R) stereochemistry |
| (2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxylic acid | Tetrahydropyran derivative | Varies widely | Lacks the tert-butoxycarbonyl group |
| (2S,5R)-5-(Methoxycarbonyl)amino-tetrahydro-2H-pyran-2-carboxylic acid | Tetrahydropyran derivative | Varies widely | Contains methoxycarbonyl instead of tert-butoxycarbonyl |
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate involves its reactivity towards various chemical reagents. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical transformations. The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the Boc-protected amino motif with Ethyl pyrrole-3-carboxylates () and tert-butyl furan derivatives ().
- Compared to hydroxylated pyran carboxylates (), the Boc-amino group in the target compound enhances lipophilicity, whereas hydroxyl-rich analogs exhibit higher aqueous solubility .
Key Observations :
- High yields (90–98%) in pyrrole derivatives () and hydroxylated pyran () suggest efficient protocols for Boc protection and esterification. The target compound may follow similar pathways.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate, identified by its CAS number 603130-13-8, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : 241.29 g/mol
The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism generally involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-Cancer Activity
Some studies have explored the anti-cancer potential of tetrahydropyran derivatives. Specifically, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines. For example, modifications in the tetrahydropyran structure have shown enhanced cytotoxic effects against breast cancer cells .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tetrahydro-2H-pyran derivatives with tert-butoxycarbonyl anhydride under controlled conditions to yield the desired product .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity :
- Anti-Cancer Efficacy :
Data Summary Table
| Property | Value/Observation |
|---|---|
| CAS Number | 603130-13-8 |
| Molecular Weight | 241.29 g/mol |
| Antimicrobial MIC | 32 µg/mL against E. coli |
| Cytotoxicity (Cancer) | Induces apoptosis at 10 µM |
| Synthesis Method | Reaction with Boc anhydride |
Q & A
(Basic) What are the key synthetic steps for preparing Methyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylate?
Methodological Answer:
The synthesis typically involves:
Boc Protection : Reacting the primary amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere (N₂) at low temperatures (-78°C) to introduce the tert-butoxycarbonyl (Boc) protecting group. This step requires precise pH control (adjusted to ~5 with HCl) to isolate the product .
Coupling Reactions : Subsequent nucleophilic substitution or cross-coupling steps (e.g., with halogenated pyrimidines) in solvents like DMAc or THF, using catalysts such as Pd(PPh₃)₂Cl₂ and CuI for Sonogashira-type reactions .
Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate intermediates, as seen in yields ranging from 57% to 84% for analogous tetrahydro-2H-pyran derivatives .
(Basic) Which analytical techniques are critical for structural confirmation?
Methodological Answer:
NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying regiochemistry and stereochemistry. For example, ¹H NMR peaks near δ 1.4 ppm confirm the Boc group’s tert-butyl protons, while ester carbonyls appear at ~δ 170 ppm in ¹³C NMR .
Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight. A reported intermediate (tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate) showed [M+H]⁺ at m/z 469, aligning with theoretical calculations .
Chromatography : HPLC or TLC monitors reaction progress and purity, especially for Boc-deprotection byproducts .
(Advanced) How can reaction conditions be optimized for Boc protection/deprotection?
Methodological Answer:
- Temperature Control : Boc protection at -78°C minimizes side reactions (e.g., carbamate scrambling), while deprotection with TFA or HCl (pH < 3) at room temperature ensures selectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates. For deprotection, mixed solvents (e.g., DCM/H₂O) aid in phase separation during workup .
- Stoichiometry : A 1.1–1.3 molar ratio of Boc₂O to amine prevents underprotection. Excess reagent is removed via aqueous extraction (NaHCO₃ wash) .
(Advanced) How to resolve conflicting NMR data during structural analysis?
Methodological Answer:
Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) that may obscure signals. For example, broadening of NH peaks in Boc-protected amines can indicate conformational exchange .
2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity. A reported tetrahydro-2H-pyran derivative’s HMBC confirmed ester carbonyl coupling to adjacent methine protons .
Computational Validation : DFT-based NMR chemical shift prediction (e.g., using Gaussian) helps assign ambiguous signals. Mismatches may indicate impurities or incorrect regiochemistry .
(Advanced) What strategies improve regioselectivity in nucleophilic substitutions?
Methodological Answer:
Directing Groups : Electron-withdrawing groups (e.g., nitro, carbonyl) on the pyran ring can direct nucleophiles to specific positions. For example, 5-iodopyrimidines in preferentially react at the 4-position due to steric and electronic factors .
Solvent Effects : Polar solvents (e.g., DMAc) stabilize transition states in SNAr reactions, enhancing selectivity for less hindered sites .
Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., PPh₃) favor coupling at sterically accessible positions, as seen in Sonogashira reactions .
(Advanced) How to design stability studies under varying pH and temperature?
Methodological Answer:
Accelerated Degradation Testing :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor Boc group hydrolysis via HPLC (retention time shifts) .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For Boc derivatives, degradation typically occurs >150°C .
Kinetic Modeling : Calculate half-life (t₁/₂) using Arrhenius equations from data at elevated temperatures (e.g., 40–60°C) to predict shelf life .
(Advanced) What are common pitfalls in MS interpretation, and how to mitigate them?
Methodological Answer:
Adduct Formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) may distort molecular ion peaks. Use additives like ammonium formate to suppress adducts .
In-Source Fragmentation : High ESI voltages can cleave labile groups (e.g., Boc). Reduce voltage or employ softer ionization (e.g., APCI) .
Isotopic Patterns : Halogenated analogs (e.g., bromo/iodo derivatives) show distinct isotopic clusters. For example, a 5-iodopyrimidine intermediate’s [M+H]⁺ exhibits a 1:1 isotopic ratio due to ¹²⁷I .
(Basic) What purification methods are optimal for this compound?
Methodological Answer:
Column Chromatography : Silica gel with ethyl acetate/hexane (30–70% gradient) resolves Boc-protected intermediates. Fractions are analyzed by TLC (Rf ~0.3–0.5) .
Recrystallization : Use solvent pairs like DCM/hexane for crystalline derivatives. For example, tert-butyl carbamates often crystallize at -20°C with >95% purity .
Acid-Base Extraction : Adjust pH to partition ionizable byproducts (e.g., deprotected amines) into aqueous phases, leaving the Boc-protected product in organic layers .
(Advanced) How to troubleshoot low yields in coupling reactions?
Methodological Answer:
Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for cross-couplings. In , Pd(PPh₃)₂Cl₂/CuI gave 84% yield in a Sonogashira reaction .
Oxygen Sensitivity : Degassed solvents and inert atmospheres (N₂/Ar) prevent catalyst oxidation. Use Schlenk techniques for air-sensitive steps .
Reagent Purity : Ensure halogenated partners (e.g., 2-chloro-5-iodopyrimidine) are anhydrous. Traces of water can hydrolyze intermediates .
(Advanced) What computational tools aid in reaction mechanism elucidation?
Methodological Answer:
DFT Calculations : Gaussian or ORCA models transition states for key steps (e.g., Boc deprotection). Activation energies predict rate-determining steps .
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, DMAc’s high polarity stabilizes charged intermediates in SNAr reactions .
Docking Studies : If the compound is bioactive, AutoDock Vina predicts binding modes to biological targets (e.g., enzymes), guiding SAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
